molecular formula C4H7NO4 B105924 (2S)-2-(15N)azanylbutanedioic acid CAS No. 3715-16-0

(2S)-2-(15N)azanylbutanedioic acid

Cat. No.: B105924
CAS No.: 3715-16-0
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-KPHKZEKTSA-N
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Description

(2S)-2-(15N)azanylbutanedioic acid is a stable isotope-labeled form of L-Aspartic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

(2S)-2-(15N)azanylbutanedioic acid has a wide range of applications in scientific research:

Safety and Hazards

L-Aspartic Acid-15N may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

L-Aspartic Acid-15N is a suitable prodrug for colon-specific drug delivery . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mechanism of Action

Target of Action

L-Aspartic acid-15N is a stable isotope-labeled non-essential amino acid . It is primarily used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .

Mode of Action

The 15N label allows for the tracking of the compound’s interactions with its targets .

Biochemical Pathways

L-Aspartic acid-15N, like its unlabeled counterpart, is involved in various biochemical pathways. As an amino acid, it plays a crucial role in the synthesis of proteins. The 15N label can be used to track the compound’s involvement in these pathways .

Pharmacokinetics

As an amino acid, it is likely absorbed and distributed throughout the body, metabolized in various tissues, and excreted via the kidneys .

Result of Action

The result of L-Aspartic acid-15N’s action would be the successful incorporation of the 15N label into proteins and other macromolecules during synthesis. This allows for the tracking of these molecules in various biochemical reactions .

Biochemical Analysis

Biochemical Properties

L-Aspartic acid-15N interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the structure, dynamics, and binding of biological macromolecules .

Cellular Effects

L-Aspartic acid-15N has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Aspartic acid-15N exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of L-Aspartic acid-15N can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of L-Aspartic acid-15N vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

L-Aspartic acid-15N is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-Aspartic acid-15N is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Aspartic acid-15N and its effects on activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-(15N)azanylbutanedioic acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-Aspartic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and isotopic enrichment. The process often includes multiple steps of purification and quality control to achieve the desired isotopic purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(15N)azanylbutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

The major products formed from these reactions include oxaloacetic acid, L-Alanine-15N, and various substituted derivatives of this compound .

Comparison with Similar Compounds

(2S)-2-(15N)azanylbutanedioic acid is unique due to its nitrogen-15 label, which distinguishes it from other similar compounds. Some similar compounds include:

    L-Glutamic acid-15N: Another nitrogen-15 labeled amino acid used in similar research applications.

    L-Asparagine-15N: Used in studies of protein synthesis and metabolism.

    L-Alanine-15N: Used in metabolic studies and NMR spectroscopy.

This compound stands out due to its specific applications in studying the metabolism of aspartic acid and its derivatives .

Properties

IUPAC Name

(2S)-2-(15N)azanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-KPHKZEKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
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reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
D,L-aspartic acid

Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Name
D,L-aspartic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
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reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
Name
D,L-aspartic acid
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Type
reactant
Reaction Step Three
Name
D,L-aspartic acid
Name
maleic acid
Name
ammonia

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(15N)azanylbutanedioic acid
Reactant of Route 2
(2S)-2-(15N)azanylbutanedioic acid
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(2S)-2-(15N)azanylbutanedioic acid
Reactant of Route 4
(2S)-2-(15N)azanylbutanedioic acid
Reactant of Route 5
(2S)-2-(15N)azanylbutanedioic acid
Reactant of Route 6
(2S)-2-(15N)azanylbutanedioic acid

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